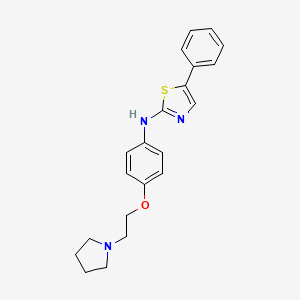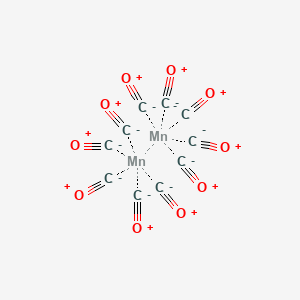
Inhibidor de Flt-3 III
Descripción general
Descripción
IN1479, también conocido como Inhibidor III de Flt-3, es un compuesto orgánico sintético. Se reconoce principalmente por su función como inhibidor de la tirosina quinasa 3 similar a Fms (FLT3), una tirosina quinasa receptora involucrada en la regulación de la hematopoyesis. El compuesto se une dentro del bolsillo de ATP de la quinasa, inhibiendo así su actividad .
Aplicaciones Científicas De Investigación
IN1479 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de quinasas y las vías de transducción de señales.
Biología: Employed in research on cell signaling, proliferation, and apoptosis.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de cánceres, particularmente la leucemia mieloide aguda, donde las mutaciones de FLT3 son comunes.
Mecanismo De Acción
IN1479 ejerce sus efectos uniéndose al bolsillo de ATP de la quinasa FLT3, inhibiendo así su actividad. Esta inhibición interrumpe las vías de señalización posteriores involucradas en la proliferación y supervivencia celular. Los objetivos moleculares incluyen el receptor FLT3 y las proteínas de señalización asociadas, lo que lleva a la supresión del crecimiento celular anormal y la inducción de la apoptosis en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
Flt-3 Inhibitor III plays a crucial role in biochemical reactions by targeting the ATP binding site of FLT3, thereby inhibiting its kinase activity. This inhibition is highly selective, with an IC50 value of 50 nM for FLT3 . The compound also interacts with other kinases such as c-Kit, KDR, c-Abl, Cdk1, c-Src, and Tie-2, but only at much higher concentrations . The nature of these interactions involves competitive inhibition at the ATP binding site, preventing phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
Flt-3 Inhibitor III has profound effects on various cell types, particularly those dependent on FLT3 signaling. In FLT3-mutated AML cells, the inhibitor blocks cell proliferation in a dose-dependent manner . This inhibition leads to reduced cell viability and increased apoptosis. The compound also affects cell signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation .
Molecular Mechanism
At the molecular level, Flt-3 Inhibitor III exerts its effects by binding to the ATP binding site of FLT3, thereby preventing its autophosphorylation and activation . This inhibition disrupts the downstream signaling cascades that promote cell proliferation and survival. Additionally, the compound has been shown to inhibit other kinases at higher concentrations, indicating a broader spectrum of activity . The inhibition of FLT3 by Flt-3 Inhibitor III also leads to changes in gene expression, particularly those involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flt-3 Inhibitor III have been observed to change over time. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to six months . Over time, the inhibitor’s effectiveness in blocking FLT3 activity can diminish due to potential degradation or changes in cellular context. Long-term studies have shown that continuous exposure to Flt-3 Inhibitor III can lead to sustained inhibition of FLT3 signaling and prolonged suppression of cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of Flt-3 Inhibitor III vary with different dosages. Lower doses effectively inhibit FLT3 activity and reduce tumor growth in AML models . Higher doses can lead to toxic effects, including off-target inhibition of other kinases and adverse effects on normal tissues . The therapeutic window for Flt-3 Inhibitor III is therefore critical, and careful dosage optimization is necessary to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Flt-3 Inhibitor III is involved in several metabolic pathways, primarily those related to kinase signaling. The compound interacts with enzymes such as FLT3, c-Kit, and c-Abl, affecting their phosphorylation status and activity . These interactions can alter metabolic flux and metabolite levels, particularly in pathways related to cell proliferation and survival . The inhibitor’s metabolism and clearance are also important considerations in its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, Flt-3 Inhibitor III is transported and distributed through various mechanisms. The compound is cell-permeable, allowing it to effectively reach intracellular targets . It interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. The distribution of Flt-3 Inhibitor III within tissues can also influence its therapeutic effects and potential side effects .
Subcellular Localization
Flt-3 Inhibitor III primarily localizes to the cytoplasm, where it interacts with FLT3 and other kinases . The compound’s activity is influenced by its subcellular localization, with effective inhibition of FLT3 occurring at the plasma membrane and within intracellular compartments . Post-translational modifications and targeting signals may also play a role in directing Flt-3 Inhibitor III to specific subcellular locations, thereby modulating its activity and function .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de IN1479 implica múltiples pasos, comenzando con la preparación de intermedios claveLas condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar que el producto deseado se obtenga con alta pureza y rendimiento .
Métodos de Producción Industrial
La producción industrial de IN1479 sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y las consideraciones ambientales. Esto incluye el uso de reactores de flujo continuo, sistemas automatizados y estrictas medidas de control de calidad para garantizar la coherencia y la seguridad en el proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
IN1479 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir IN1479 en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Compuestos Similares
Quizartinib: Otro inhibidor de FLT3 con un mecanismo de acción similar.
Midostaurin: Un inhibidor de múltiples quinasas que también se dirige a FLT3.
Gilteritinib: Un inhibidor dual de quinasas FLT3 y AXL.
Unicidad de IN1479
IN1479 es único en su afinidad de unión específica y selectividad para la quinasa FLT3. Esta selectividad lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas, particularmente en cánceres con mutaciones de FLT3 .
Propiedades
IUPAC Name |
5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZTULJDGIXMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide](/img/structure/B1676022.png)

![[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide](/img/structure/B1676025.png)
![3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]aniline](/img/structure/B1676030.png)

![methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium](/img/structure/B1676032.png)
